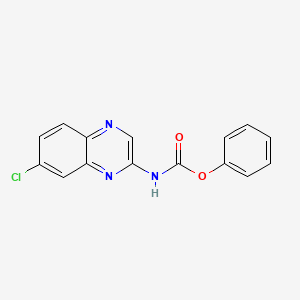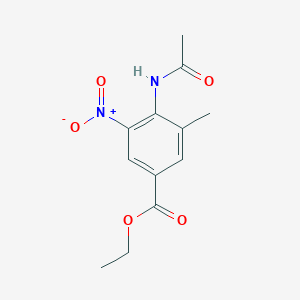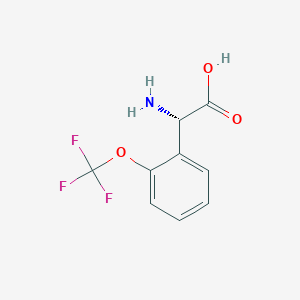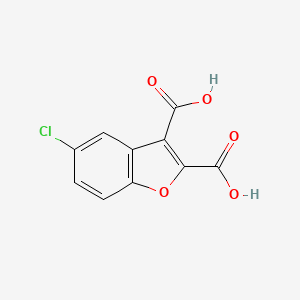![molecular formula C13H12N4O3 B13888707 N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide CAS No. 61963-80-2](/img/structure/B13888707.png)
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide is a chemical compound that belongs to the class of aromatic amides It is characterized by the presence of a nitropyridine moiety attached to an aminophenyl group, which is further linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide typically involves the reaction of 3-nitropyridine-2-amine with 4-aminophenylacetamide under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Hydrolysis: Hydrochloric acid (acidic hydrolysis), sodium hydroxide (basic hydrolysis)
Major Products Formed
Oxidation: Formation of the corresponding amino derivative
Substitution: Formation of nitro or halogenated derivatives
Hydrolysis: Formation of carboxylic acid and amine
Scientific Research Applications
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions with proteins or enzymes, potentially inhibiting their activity. The acetamide group can also form hydrogen bonds with amino acid residues in the active site of enzymes, further enhancing its inhibitory effects. These interactions can disrupt the normal function of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds also contain a pyridine moiety attached to an amide group. the presence of the nitro group in this compound adds unique reactivity and potential biological activity.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: This compound has a similar acetamide group but differs in the presence of a pyrimidinyl and sulfonyl group, which can lead to different chemical and biological properties.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a more complex structure with additional functional groups, leading to different applications and mechanisms of action.
Properties
CAS No. |
61963-80-2 |
|---|---|
Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-[4-[(3-nitropyridin-2-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C13H12N4O3/c1-9(18)15-10-4-6-11(7-5-10)16-13-12(17(19)20)3-2-8-14-13/h2-8H,1H3,(H,14,16)(H,15,18) |
InChI Key |
HOQKBJJHEITITH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)



![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)


![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)






